molecular formula C12H10N2O3 B11677234 N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11677234
M. Wt: 230.22 g/mol
InChI Key: FRGIBITUESJKJS-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound derived from the condensation of furan-2-carbohydrazide and 3-hydroxybenzaldehyde Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: The corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide and its derivatives have a variety of applications, as shown through scientific research.

Synthesis and Structure
N′-[(E)-(3-Bromo-5-chloro-2-hydroxybenzylidene]furan-2-carbohydrazide can be synthesized through Schiff-base condensation of furan-2-carbohydrazide and 3-bromo-5-chlorosalicylaldehyde . Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of the compound in DMF at room temperature . The furan ring in the compound has a dihedral angle of 17.2 (2)° with the six-membered ring. An intramolecular O–H⋯N hydrogen bond stabilizes the molecular conformation .

Applications
Heterocyclic carbohydrazides and their metal chelates have applications in molecular sensing . Hydrazones derived from isoniazid may be used as antitubercular agents and are less toxic than isoniazid .
Certain derivatives of furanyl derivatives were shown to have biological activity against M. tuberculosis H37Rv . For example, (E)-N'-(2-Hydroxy-3-methoxybenzylidene)furan-2-carbohydrazide displayed anti-tubercular activity . ChemDiv offers this compound as a screening compound .

Anti-inflammatory Activity of Benzophenones
Benzophenone derivatives have demonstrated anti-inflammatory activity . For example, benzophenones containing a chloro moiety at the meta position showed effective anti-inflammatory and ulcerogenic activity as compared to reference NSAIDs . Benzophenone N-ethyl piperidine ether analogues have also shown anti-inflammatory activities .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide primarily involves its ability to form stable complexes with metal ions. This complexation can alter the electronic properties of the

Biological Activity

N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide, a compound belonging to the class of hydrazides, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction between furan-2-carboxylic acid hydrazide and an appropriate aldehyde. The general reaction can be represented as follows:

Furan 2 carboxylic acid hydrazide+AldehydeN E 3 hydroxyphenyl methylidene furan 2 carbohydrazide\text{Furan 2 carboxylic acid hydrazide}+\text{Aldehyde}\rightarrow \text{N E 3 hydroxyphenyl methylidene furan 2 carbohydrazide}

This method allows for the introduction of various substituents on the phenyl ring, which can influence the biological activity of the resulting compounds.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that the compound exhibits significant activity against Mycobacterium tuberculosis , with a minimum inhibitory concentration (MIC) reported at 2 µg/ml, making it one of the more potent derivatives in its class .

Table 1: Antimicrobial Activity of this compound

CompoundBacterial StrainMIC (µg/ml)
This compoundM. tuberculosis2
Other derivativesVarious4 - 250

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism is thought to involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Anticancer Properties

The compound's anticancer activity has been assessed against several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The growth inhibition concentrations (IC50) were found to be promising, with values around 49.85 μM for MCF-7 cells, indicating moderate efficacy .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-749.85
NCI-H46042.30

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The presence of electron-donating groups such as hydroxyl (-OH) enhances its antimicrobial and anticancer activities by improving solubility and bioavailability. Conversely, electron-withdrawing groups may diminish these effects.

Key Findings from SAR Studies:

  • Hydroxyl Group: Enhances solubility and increases biological activity.
  • Aromatic Substituents: Influence interaction with biological targets, affecting potency.
  • Furan Ring: Contributes to the overall stability and reactivity of the compound.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on Tuberculosis: A study demonstrated that derivatives of furan-based hydrazides exhibited significant antitubercular activity in vitro against drug-resistant strains, suggesting a potential role in treating multidrug-resistant tuberculosis .
  • Anti-cancer Research: In vitro studies showed that modifications to the furan ring resulted in enhanced cytotoxicity against cancer cell lines, indicating that further optimization could lead to more effective anticancer agents .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H10N2O3/c15-10-4-1-3-9(7-10)8-13-14-12(16)11-5-2-6-17-11/h1-8,15H,(H,14,16)/b13-8+

InChI Key

FRGIBITUESJKJS-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.